molecular formula C10H4F3KN2O3 B13464866 Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate CAS No. 2901095-64-3

Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13464866
CAS No.: 2901095-64-3
M. Wt: 296.24 g/mol
InChI Key: WAHPYWZBMPNOBL-UHFFFAOYSA-M
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Description

Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a trifluoromethylphenyl group at position 5 and a carboxylate salt moiety at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylate salt improves solubility in polar solvents .

Properties

CAS No.

2901095-64-3

Molecular Formula

C10H4F3KN2O3

Molecular Weight

296.24 g/mol

IUPAC Name

potassium;5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C10H5F3N2O3.K/c11-10(12,13)6-4-2-1-3-5(6)8-14-7(9(16)17)15-18-8;/h1-4H,(H,16,17);/q;+1/p-1

InChI Key

WAHPYWZBMPNOBL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)[O-])C(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthesis of 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is most commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives. The key methods include:

  • Cyclization of Amidoximes with Acyl Chlorides: This classical method, first reported by Tiemann and Krüger in 1884, involves reacting an amidoxime with an acyl chloride to form the oxadiazole ring. Catalysts such as pyridine or tetrabutylammonium fluoride (TBAF) can improve yields and reaction rates.

  • Cyclization of Amidoximes with Activated Carboxylic Acid Derivatives: Amidoximes react with esters, anhydrides, or carboxylic acids activated by coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), carbonyldiimidazole (CDI), or TBTU, facilitating ring closure under milder conditions.

  • 1,3-Dipolar Cycloaddition: Another route involves the 1,3-dipolar cycloaddition of nitriles with nitrile oxides to form the oxadiazole ring, although this method is less common for this specific compound.

Formation of the Potassium Carboxylate Salt

The carboxylic acid group at position 3 of the oxadiazole ring is neutralized with potassium hydroxide or potassium carbonate to form the this compound salt. This step is usually performed in aqueous or alcoholic solvents under controlled pH and temperature to ensure complete conversion and purity.

Experimental Conditions and Analytical Confirmation

  • Reactions are generally conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis.
  • Temperature control is critical, often ranging from 0°C to reflux temperatures depending on the step.
  • Purification is achieved by recrystallization or chromatographic techniques.
  • Structural confirmation and purity assessment employ Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Summary Table of Preparation Methods

Step Starting Materials Reagents/Conditions Notes Yield Range (%)
1 Amidoxime derivative (with 2-(trifluoromethyl)phenyl group) Acyl chloride or activated carboxylic acid derivative, pyridine or TBAF catalyst, inert atmosphere, 0–80°C Cyclization to form 1,2,4-oxadiazole ring 60–85
2 Oxadiazole intermediate Potassium hydroxide or potassium carbonate, aqueous/alcoholic solvent, room temperature Salt formation 90–98
3 Purification Recrystallization or chromatography Ensures high purity -

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylate Group

The potassium carboxylate group exhibits nucleophilic reactivity, particularly in alkylation and acylation reactions:

  • Alkylation with alkyl halides : The carboxylate oxygen attacks electrophilic alkyl halides (e.g., methyl iodide, benzyl bromide) to form ester derivatives. For example, reaction with methyl iodide in ethanol yields the methyl ester analog .

  • Acylation with acid chlorides : Reacts with acetyl chloride or benzoyl chloride to form mixed anhydrides or acylated products under mild conditions .

Key Reaction Conditions :

Reaction TypeReagentSolventTemperatureYield
AlkylationCH₃IEtOH25°C75–85%
AcylationAcClTHF0–5°C60–70%

Condensation Reactions

The oxadiazole ring participates in cyclocondensation with amidoximes or hydrazines to form fused heterocycles:

  • Formation of triazole derivatives : Reacts with arylhydrazines in solvent-free microwave conditions (650 W, 5–10 min) to yield triazole-oxadiazole hybrids, as demonstrated in Scheme 1 of .

  • Synthesis of pyrazole hybrids : Condensation with β-diketones or enamines produces bicyclic structures with antifungal activity .

Mechanism : The oxadiazole’s electron-deficient C-3 position undergoes nucleophilic attack by the amine group of hydrazines, followed by cyclization and elimination of water .

Heterocyclization with Thioureas or CS₂

The compound reacts with thioureas or carbon disulfide (CS₂) to form sulfur-containing heterocycles:

  • Synthesis of oxadiazole-thiones : Treatment with CS₂ in ethanolic KOH yields 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-thiocarboxylate, confirmed by IR absorption at 1238 cm⁻¹ (C=S) .

  • Formation of triazole-thiols : Reaction with thiosemicarbazides produces triazole-thiol derivatives via intermediate thiosemicarbazide formation (Scheme 2 in ).

Key Data :

  • Reaction time: 5–10 hours in refluxing ethanol .

  • Yields: 70–80% for thione derivatives .

Cross-Coupling Reactions

The trifluoromethylphenyl moiety enables palladium-catalyzed coupling reactions:

  • Suzuki-Miyaura coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

  • Heck reaction : Coupling with alkenes (e.g., styrene) under Pd(OAc)₂ catalysis yields styryl-substituted oxadiazoles .

Optimized Conditions :

CatalystBaseSolventTemperatureYield
Pd(PPh₃)₄K₂CO₃DMF/H₂O80°C65–75%

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes halogenation and nitration:

  • Chlorination : Treatment with Cl₂ in acetic acid introduces chlorine at the para position relative to the trifluoromethyl group.

  • Nitration : Reacts with HNO₃/H₂SO₄ to yield nitro derivatives, which are precursors for amine-functionalized analogs.

Regioselectivity : Directed by the electron-withdrawing trifluoromethyl group, favoring meta substitution.

Coordination Chemistry

The carboxylate group acts as a ligand for metal ions:

  • Potassium displacement : Reacts with transition metal salts (e.g., CuSO₄, FeCl₃) to form coordination complexes. For example, the Cu(II) complex exhibits a square-planar geometry confirmed by UV-Vis spectroscopy .

  • Applications : Metal complexes are studied for catalytic activity in oxidation reactions .

Biological Activity Derivatization

Structural modifications enhance pharmacological properties:

  • Antifungal derivatives : Alkylation of the carboxylate group with propargyl bromide yields analogs with IC₅₀ values of 2.5 μM against Candida albicans.

  • Anticancer agents : Coupling with triazole-thiols (e.g., comp

Scientific Research Applications

Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Sodium 5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate

The sodium analog shares the same oxadiazole backbone and trifluoromethylphenyl substituent but differs in the counterion (Na⁺ vs. K⁺). This substitution impacts solubility and crystallinity. For example, the sodium salt is commercially available at a price of €513.00/50 mg, suggesting its utility in small-scale synthesis . The potassium variant may exhibit similar reactivity but could differ in ionic interactions in biological systems.

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS 340736-76-7)

This compound replaces the carboxylate salt with a free carboxylic acid and positions the trifluoromethyl group on the oxadiazole ring. With a structural similarity score of 1.00, it shares key electronic properties but lacks the ionic character of the potassium salt. The free acid form may exhibit lower solubility in aqueous media, limiting its use in certain reactions .

Methyl 3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate (CAS 775304-60-4)

With a similarity score of 0.72, this ester derivative features a 2-fluorophenyl group instead of trifluoromethylphenyl and a methyl ester at the carboxylate position. The ester group reduces polarity compared to the potassium carboxylate, making it more suitable for lipid-rich environments. However, the absence of a strong electron-withdrawing group (e.g., CF₃) may lower its metabolic stability .

3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole (CAS 1146699-64-0)

This bromomethyl-substituted derivative (similarity score: 0.59) introduces a reactive bromine atom, enabling further functionalization. Unlike the potassium carboxylate, this compound lacks a charged group, which may reduce its solubility but enhance membrane permeability in biological assays .

Structural and Functional Analysis Table

Compound Name CAS Number Key Structural Features Similarity Score Key Differences from Potassium Salt
Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate Not Provided K⁺ carboxylate, CF₃-phenyl Reference N/A
Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate Not Provided Na⁺ carboxylate, CF₃-phenyl High Counterion (Na⁺ vs. K⁺)
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid 340736-76-7 Free carboxylic acid, CF₃-oxadiazole 1.00 Acid form vs. salt; substituent position
Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate 775304-60-4 Methyl ester, 2-fluorophenyl 0.72 Ester group, fluorine substitution
3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole 1146699-64-0 Bromomethyl, 3-fluorophenyl 0.59 Neutral molecule, reactive bromine site

Biological Activity

Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique oxadiazole structure and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C10H5F3N2O3, with a molecular weight of approximately 258.15 g/mol. The compound features a trifluoromethyl group attached to a phenyl ring, contributing to its unique electronic properties and biological interactions .

Synthesis

The synthesis of this compound typically involves multi-step reactions that yield high purity and yield. The oxadiazole ring is synthesized through condensation reactions involving hydrazines and carboxylic acids, followed by cyclization under acidic conditions. These methods allow for the efficient production of derivatives that may exhibit enhanced biological activity .

Pharmacological Properties

This compound has been studied for various pharmacological activities:

  • Anticancer Activity : Research indicates that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells. For example, studies have shown that derivatives can activate p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells, leading to increased apoptosis .
  • Enzyme Inhibition : The compound has demonstrated binding affinity towards various enzymes. It selectively inhibits carbonic anhydrases (CAs), which are crucial in cancer metabolism. Certain analogs have shown nanomolar inhibition against hCA IX and II .

Case Studies

  • MCF-7 Cell Line : In vitro studies on MCF-7 cells revealed that this compound led to significant increases in apoptotic markers. The IC50 values for this compound were found to be in the micromolar range, indicating promising anticancer potential .
  • Carbonic Anhydrase Inhibition : A study evaluated the inhibitory effects of various oxadiazole derivatives on human carbonic anhydrases. The most potent compounds exhibited IC50 values as low as 89 pM against hCA IX, highlighting the therapeutic potential of these compounds in targeting tumor-associated CAs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:

  • Trifluoromethyl Substitution : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.
  • Aromatic Interactions : Molecular docking studies indicate that strong hydrophobic interactions between the aromatic rings of oxadiazoles and amino acid residues of receptors contribute significantly to their biological efficacy .

Applications

This compound has potential applications in:

  • Drug Development : As a lead compound for developing new anticancer agents or enzyme inhibitors.
  • Agricultural Chemistry : Similar compounds have been explored for use as pesticides and fungicides due to their bioactivity against various pathogens .

Q & A

Q. What are the optimal synthetic pathways for Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate?

Methodological Answer: The compound is typically synthesized via hydrolysis of its ester precursor (e.g., methyl or ethyl ester) using potassium hydroxide (KOH) in a refluxing ethanol/water mixture. For example, methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (CAS 259150-97-5) can be hydrolyzed under basic conditions to yield the potassium salt . A representative procedure involves:

  • Dissolving the ester in ethanol (30 mL/g).
  • Adding aqueous KOH (8–10% w/v) and refluxing for 6–8 hours.
  • Isolating the product via vacuum distillation and recrystallization from ethanol/water.

Table 1: Synthetic Conditions for Analogous Oxadiazole Derivatives

PrecursorBaseSolventReaction TimeYield (%)Reference
Methyl ester (C10H8N2O3)KOH (8%)Ethanol/H2O6 hours75–85
Ethyl ester (C12H9F3N2O3)KOH (10%)Ethanol/H2O8 hours70–80

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer: A multi-technique approach is advised:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent placement (e.g., trifluoromethyl group at position 2-phenyl).
  • FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylate) and 1120 cm⁻¹ (C-F stretch).
  • Mass Spectrometry (HRMS): Confirm molecular ion [M–K]⁻ (calculated for C10H5F3N2O3: 258.03).
  • Elemental Analysis: Validate C, H, N, and F content (±0.3% tolerance).

Q. How should the compound be stored to ensure stability?

Methodological Answer:

  • Store in anhydrous conditions (≤1% moisture) at 2–8°C in amber glass vials.
  • Avoid prolonged exposure to light or humidity, as trifluoromethyl groups may hydrolyze under acidic/alkaline conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Analog Synthesis: Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., –NO₂, –CN) or vary the oxadiazole core (e.g., 1,3,4-oxadiazole).
  • Biological Assays: Test analogs against target enzymes (e.g., cyclooxygenase-2) using fluorometric assays.
  • Data Interpretation: Correlate substituent electronic effects (Hammett σ values) with bioactivity .

Table 2: Example Analog Modifications and Bioactivity

SubstituentEnzyme Inhibition (%)Reference
–CF3 (parent compound)65 ± 3
–OCH342 ± 5
–NO278 ± 2

Q. What computational methods are suitable for predicting reactivity or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking: Use AutoDock Vina to simulate binding to protein targets (e.g., COX-2 PDB: 5KIR).
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories.

Q. How can researchers resolve contradictions in reported solubility data?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–13) using UV-Vis spectroscopy.
  • Crystallinity Analysis: Compare XRD patterns of batches to identify polymorphic forms.
  • Example Data:
    • Solubility in DMSO: 12 mg/mL (25°C).
    • Aqueous solubility (pH 7.4): <0.1 mg/mL due to ionic carboxylate group .

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